

AF 555 NHS ester stability in different buffers

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Compound of Interest

Compound Name: AF 555 NHS ester

Cat. No.: B12368062

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Technical Support Center: AF 555 NHS Ester

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of **AF 555 NHS ester** for bioconjugation. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the success of your labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting **AF 555 NHS ester** with primary amines?

A1: The optimal pH for the reaction of NHS esters with primary amines is between 8.3 and 8.5. [1][2] At a lower pH, the primary amine is protonated, rendering it non-nucleophilic and significantly slowing down the reaction. [3] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases dramatically, which can reduce the efficiency of the conjugation reaction. [2][4]

Q2: Which buffers are recommended for the conjugation reaction?

A2: Amine-free buffers are essential for successful conjugation. Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium phosphate, HEPES, and borate buffers at a pH between 7.2 and 8.5. [3][5] 0.1 M sodium bicarbonate solution is a common choice as it has an appropriate pH for the reaction. [2]

Q3: Are there any buffers I should avoid?

A3: Yes. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided.[3][5] These buffers will compete with your target molecule for reaction with the **AF 555 NHS ester**, thereby reducing the conjugation efficiency.[3]

Q4: How should I store my **AF 555 NHS ester**?

A4: **AF 555 NHS ester** should be stored in a freezer at -5 to -30°C, protected from light and moisture.[6] It is highly recommended to store the reagent desiccated.[7] To prevent condensation, allow the vial to equilibrate to room temperature before opening.[7] For optimal stability, purging the vial with an inert gas like nitrogen before resealing is good practice.[7]

Q5: Can I prepare a stock solution of **AF 555 NHS ester**?

A5: It is best to prepare the NHS ester solution immediately before use.[2][4] If you need to make a stock solution, dissolve the **AF 555 NHS ester** in a high-quality, anhydrous (water-free) organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[8] A stock solution in DMF can be stored for 1-2 months at -20°C.[2] Aqueous solutions of NHS esters are very unstable and should be used immediately.[2][8]

Q6: What is the stability of **AF 555 NHS ester** in aqueous solutions?

A6: The stability of NHS esters in aqueous solutions is highly dependent on pH and temperature.[4] As the pH increases, the rate of hydrolysis (the competing reaction that deactivates the ester) also increases.[4][5] This leads to a shorter half-life of the reactive ester.

Data Presentation

Stability of NHS Esters in Aqueous Buffers

The following table summarizes the half-life of typical NHS esters under various pH and temperature conditions. This data provides a general guideline for the stability of **AF 555 NHS ester**.

| pH | Temperature (°C) | Half-life of NHS Ester |
|-----|------------------|------------------------|
| 7.0 | 0 | 4-5 hours |
| 7.0 | Room Temperature | ~7 hours |
| 8.0 | 4 | ~1 hour |
| 8.5 | Room Temperature | 125-180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | Minutes |

Sources:[\[3\]](#)[\[5\]](#)[\[9\]](#)

Experimental Protocols

Protocol 1: Standard Protein Labeling with AF 555 NHS Ester

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS)
- **AF 555 NHS Ester**
- Anhydrous DMSO or DMF
- 1 M Sodium Bicarbonate, pH 8.3-8.5
- Purification column (e.g., Sephadex G-25)

Procedure:

- Prepare the Protein Solution:
 - Dissolve the protein in an amine-free buffer like PBS to a concentration of 2-10 mg/mL.[\[10\]](#)
Ensure the buffer does not contain any primary amines (e.g., Tris, glycine).[\[11\]](#)

- Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to approximately 8.3.[10]
- Prepare the Dye Stock Solution:
 - Allow the vial of **AF 555 NHS ester** to warm to room temperature before opening.
 - Immediately before use, dissolve the **AF 555 NHS ester** in anhydrous DMSO or DMF to a concentration of ~10 mM.[12]
- Conjugation Reaction:
 - Add a 10- to 20-fold molar excess of the dissolved **AF 555 NHS ester** to the protein solution.[12] The optimal ratio may need to be determined empirically.
 - Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.[12]
 - Incubate the reaction at room temperature for 1 to 4 hours or overnight on ice.[2]
- Purification:
 - Remove any unreacted dye by passing the reaction mixture through a size-exclusion chromatography column, such as a Sephadex G-25 column.[11]
 - Collect the fractions containing the labeled protein.

Protocol 2: Assessing Labeling Efficiency

Materials:

- Labeled protein solution from Protocol 1
- UV-Vis Spectrophotometer
- Quartz cuvettes

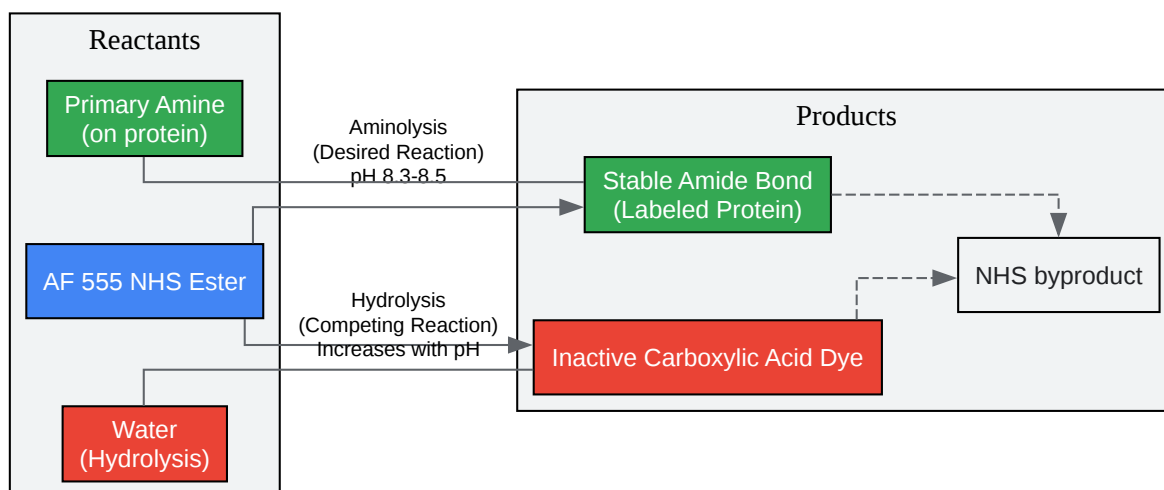
Procedure:

- Measure the absorbance of the purified, labeled protein at 280 nm (for the protein) and 555 nm (for the AF 555 dye).
- Calculate the protein concentration using the following formula:
 - Protein Concentration (M) = $[A_{280} - (A_{555} \times \text{Correction Factor})] / (\text{Molar extinction coefficient of the protein})$
 - The correction factor for AF 555 at 280 nm is typically around 0.08.
- Calculate the concentration of the dye using the Beer-Lambert law:
 - Dye Concentration (M) = $A_{555} / (\text{Molar extinction coefficient of AF 555})$
 - The molar extinction coefficient of AF 555 is approximately $155,000 \text{ cm}^{-1}\text{M}^{-1}$.[\[13\]](#)[\[14\]](#)
- Calculate the Degree of Labeling (DOL):
 - $\text{DOL} = \text{Dye Concentration (M)} / \text{Protein Concentration (M)}$

Troubleshooting Guide

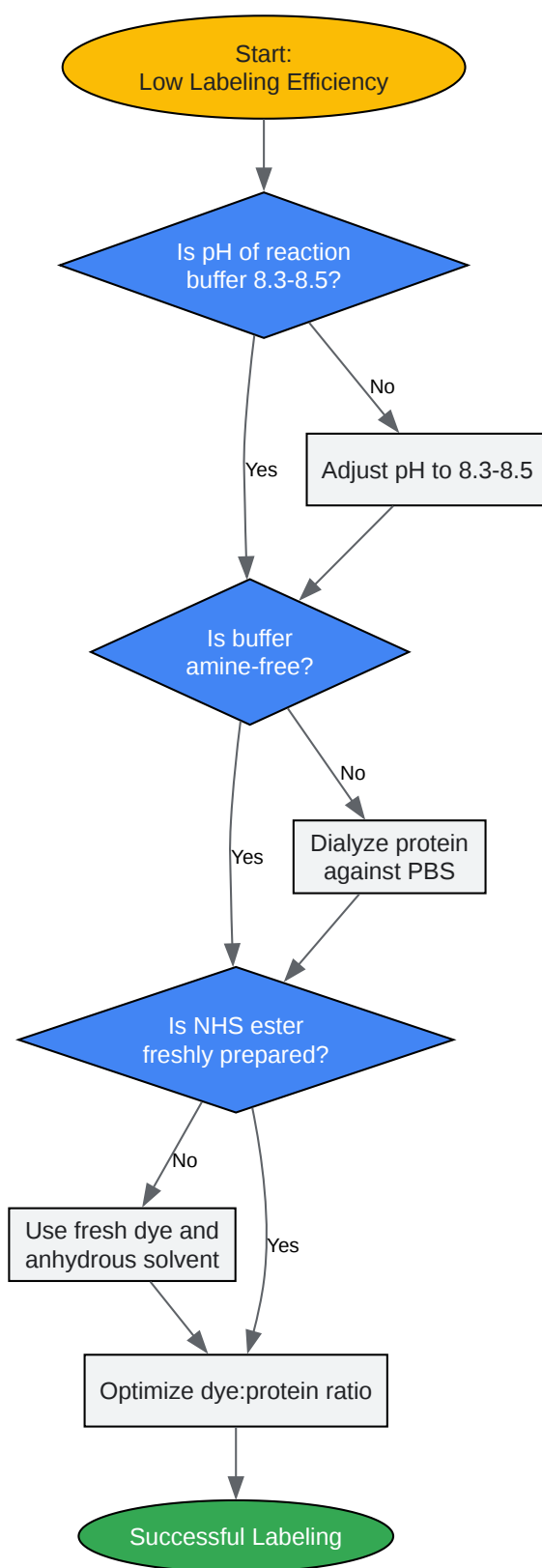
| Issue | Possible Cause | Suggested Solution |
|--------------------------|---|--|
| Low Labeling Efficiency | 1. Incorrect pH: The reaction buffer pH is too low (<7.5). 2. Hydrolyzed NHS Ester: The dye has been exposed to moisture. 3. Competing Amines: The buffer contains primary amines (e.g., Tris, glycine). 4. Low Protein Concentration: Protein concentration is below 2 mg/mL. | 1. Adjust the pH of the reaction buffer to 8.3-8.5 using 1 M sodium bicarbonate. 2. Use a fresh vial of AF 555 NHS ester and ensure it is warmed to room temperature before opening. Prepare the dye solution immediately before use. 3. Dialyze the protein against an amine-free buffer like PBS. 4. Concentrate the protein to at least 2 mg/mL. |
| Non-specific Staining | Unreacted Dye: Free AF 555 NHS ester is still present in the final solution. | Improve the purification step after the labeling reaction. Use a longer size-exclusion column or perform a second purification step. |
| Precipitation of Protein | High Dye-to-Protein Ratio: Excessive labeling can lead to protein aggregation. | Reduce the molar excess of the AF 555 NHS ester in the conjugation reaction. Titrate the dye-to-protein ratio to find the optimal balance between labeling efficiency and protein stability. |
| Inconsistent Results | 1. Variable Reaction Time/Temperature: Inconsistent incubation conditions. 2. Degraded DMF: DMF can degrade to form dimethylamine, which reacts with the NHS ester. | 1. Standardize the incubation time and temperature for all labeling reactions. 2. Use high-quality, amine-free DMF. If the DMF has a fishy odor, it has likely degraded and should be discarded. [2] |

Visualizations



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Caption: Reaction pathways of **AF 555 NHS ester**.



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Caption: Troubleshooting low labeling efficiency.

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